![molecular formula C18H14N6O2 B2685998 N-(2,3-二氢苯并[b][1,4]二噁杂环己烷-6-基)-7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-胺 CAS No. 1251557-31-9](/img/structure/B2685998.png)

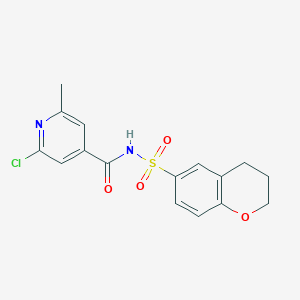

N-(2,3-二氢苯并[b][1,4]二噁杂环己烷-6-基)-7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel TRPV1 antagonist . It has been studied for its potential antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . This approach allows for the computation of optimized molecular structures, bond lengths, and bond angles .Chemical Reactions Analysis

The compound has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . It’s also been noted that the compound exhibits antibacterial activity against P. vulgaris and S. aureus, and antifungal activity against A. niger and C. albicans .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set . This approach allows for the computation of electronic properties .科学研究应用

交联聚酰亚胺合成

张、刘、石田(2014 年)在聚合物化学领域的研究所涉及合成具有酰胺酸和苯并恶嗪基团的主链型聚苯并恶嗪。这种聚(苯并恶嗪酰胺酸)可以在高温下发生交联反应,形成交联聚酰亚胺(cPI)。使用各种光谱技术研究了该化合物和聚合物的结构和交联行为 (Zhang, Liu, & Ishida, 2014)。

聚苯并恶唑合成

在同一位作者的另一项研究中,他们讨论了主链型聚苯并恶嗪的合成,该聚苯并恶嗪经历聚合和酰亚胺化反应,形成交联聚酰亚胺(cPI),并进一步形成交联聚苯并恶唑(cPBO)。此过程涉及基于 3-苯基-2,4-二氢-2H-苯并[e][1,3]恶嗪-9-胺与邻苯二甲酸酐的模型反应 (Zhang, Liu, & Ishida, 2014)。

具有苯腈基团的聚苯并恶嗪

齐等人(2009 年)合成了苯腈功能化苯并恶嗪单体,展示了其固化行为和热稳定性。该研究提供了对这些化合物在开发具有改进的热性能的材料中的潜在应用的见解 (Qi et al., 2009)。

化学合成中的反应性

米罗诺维奇和谢尔比宁(2014 年)探索了吡唑并[5,1-c][1,2,4]三嗪衍生物的反应性,有助于理解如何将此类化合物用于各种化学合成工艺 (Mironovich & Shcherbinin, 2014)。

嗪和唑并三嗪的合成

萨纳德和梅基(2018 年)讨论了合成含有二溴苯并呋喃部分的新型嗪和唑并三嗪,突出了此类化合物在新型杂环化合物开发中的多功能性 (Sanad & Mekky, 2018)。

作用机制

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound that has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes is a common strategy for treating Alzheimer’s disease .

Mode of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Increased levels of acetylcholine can help improve cognitive function in patients with Alzheimer’s disease .

Biochemical Pathways

The biochemical pathway affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain . This can help to alleviate the symptoms of Alzheimer’s disease, which is associated with a decrease in acetylcholine levels .

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound and its ability to reach its target in the brain.

Result of Action

The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help to improve cognitive function in patients with Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can be influenced by various environmental factors. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other medications can potentially affect the metabolism of the compound, influencing its efficacy and potential side effects.

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c1-2-4-13(5-3-1)24-18-14(11-19-24)17(21-23-22-18)20-12-6-7-15-16(10-12)26-9-8-25-15/h1-7,10-11H,8-9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQCTHNGRXBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NN=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)

![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)

![2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B2685933.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)